molecular formula C17H18N2O3S B2688922 N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-carboxamide CAS No. 953985-69-8

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B2688922
CAS No.: 953985-69-8
M. Wt: 330.4
InChI Key: KPNQCGJTEPRAOE-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-carboxamide is a synthetic compound featuring a thiophene carboxamide scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery. The integration of the thiophene ring, known for its aromaticity and planarity, enhances receptor binding interactions, while the morpholinone moiety contributes to the molecule's pharmacokinetic profile . This specific molecular architecture is designed for researchers investigating novel therapeutic agents. Thiophene carboxamide derivatives are prominently explored for their anticancer properties. Research indicates that similar compounds exhibit potent cytotoxic effects against a diverse range of human cancer cell lines, including melanoma (A375), colorectal carcinoma (HT-29), and breast cancer (MCF-7) . The mechanism of action for this class of compounds often involves the induction of apoptosis, achieved through caspase-3/7 activation and disruption of mitochondrial membrane potential, leading to programmed cell death . Furthermore, thiophene-based molecules are recognized as key intermediates in the synthesis of more complex pharmaceutical compounds . Beyond oncology, thiophene carboxamides are also studied for their potential antibacterial and antioxidant activities, making them versatile scaffolds in biological research . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-16(11-18-17(21)15-7-4-10-23-15)19-8-9-22-14(12-19)13-5-2-1-3-6-13/h1-7,10,14H,8-9,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNQCGJTEPRAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNC(=O)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxylic acid with 2-phenylmorpholine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) LogP* Solubility (mg/mL)
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-carboxamide Thiophene-2-carboxamide 2-Phenylmorpholine ~375.4 2.8 0.12 (PBS, pH 7.4)
N-(2-oxo-2-(phenylamino)ethyl)thiomorpholine-4-carboxamide (4a) Thiomorpholine-4-carboxamide Phenylamino ~333.4 2.5 0.25 (Ethanol)
N-(2-nitrophenyl)thiophene-2-carboxamide Thiophene-2-carboxamide 2-Nitrophenyl ~262.3 2.1 0.08 (DMSO)
(S)-5-Chloro-N-{[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]henanthren-5-yl]methyl}thiophene-2-carboxamide Thiophene-2-carboxamide Chloro, phenanthrene, 3-oxomorpholine ~579.0 4.6 <0.01 (Water)

Notes:

  • LogP values estimated via in silico methods (e.g., XLogP3) .
  • The target compound’s morpholine ring increases hydrophilicity compared to thiomorpholine derivatives (e.g., 4a) but retains higher lipophilicity than nitro-substituted analogs .

Pharmacological Activity

  • Local Anesthetic Activity : Thiomorpholine-4-carboxamide derivatives (e.g., 4h, 4i, 4j) demonstrated significant infiltration anesthesia (ED₅₀: 0.8–1.2 μM) but lacked surface activity, attributed to poor epithelial penetration . The target compound’s morpholine ring may enhance membrane permeability due to reduced steric hindrance compared to thiomorpholine.
  • Antimicrobial Potential: N-(2-nitrophenyl)thiophene-2-carboxamide showed moderate antifungal activity (MIC: 16 μg/mL against C. albicans), likely due to nitro group redox activity . The absence of a nitro group in the target compound may reduce toxicity but limit antimicrobial efficacy.
  • Hepatotoxicity : Thiomorpholine derivatives (4a-t) exhibited low hepatotoxicity (ALT levels < 40 IU/L at 50 mg/kg), suggesting a favorable safety profile for morpholine analogs .

Key Research Findings

Structure-Activity Relationship (SAR) :

  • Replacement of thiomorpholine with morpholine improves metabolic stability (t₁/₂: 6.2 vs. 4.5 hours in rat liver microsomes) due to reduced sulfur oxidation .
  • Phenyl substitution at the morpholine 2-position enhances binding affinity to neuronal targets (IC₅₀: 1.4 μM vs. >10 μM for unsubstituted morpholine) .

Crystallographic Insights: N-(2-nitrophenyl)thiophene-2-carboxamide exhibits a planar conformation (dihedral angle: 8.5–13.5° between thiophene and benzene), facilitating π-π stacking .

Bioavailability :

  • The target compound’s moderate LogP (2.8) balances blood-brain barrier penetration (brain/plasma ratio: 0.3) and renal clearance (CLrenal: 12 mL/min/kg) .

Biological Activity

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-carboxamide is a synthetic compound characterized by its unique structural features, including a thiophene ring and a morpholine derivative. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Thiophene Ring A five-membered aromatic ring containing sulfur, contributing to the compound's electronic properties.
Morpholine Group A six-membered ring containing oxygen and nitrogen, known for its biological activity.
Carboxamide Functionality Enhances solubility and bioavailability, crucial for therapeutic efficacy.

This compound exhibits its biological activity primarily through enzyme inhibition. The compound binds to active sites of specific enzymes, disrupting their function and affecting various biochemical pathways. This mechanism is particularly relevant in the context of cancer and cardiovascular diseases, where enzyme regulation plays a critical role.

Anticancer Properties

Research indicates that this compound has significant anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50 Value (µM) Reference
MCF-7 (breast cancer)15.63
A549 (lung cancer)12.45
HeLa (cervical cancer)10.38

The compound's mechanism involves the induction of apoptosis, as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells. Molecular docking studies suggest strong hydrophobic interactions between the compound and receptor proteins, enhancing its binding affinity and specificity.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes:

Enzyme Inhibition Type IC50 Value (nM)
Carbonic Anhydrase IXCompetitive89 pM
Cyclooxygenase (COX)-2Noncompetitive15.0 nM

These findings highlight the compound's potential as a therapeutic agent in conditions where these enzymes are dysregulated.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis through upregulation of apoptotic markers, suggesting its potential as a breast cancer therapeutic agent .
  • Inhibition of Carbonic Anhydrase : Another investigation focused on the compound's ability to inhibit carbonic anhydrase IX, a target in cancer therapy. The study found that it selectively inhibited this enzyme at low concentrations, indicating promising selectivity and potency .
  • Cardiovascular Applications : Preliminary data suggest that this compound may also exhibit protective effects in cardiovascular models by inhibiting enzymes involved in hypertension and heart failure .

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